molecular formula C16H16N4OS2 B2651755 3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 400863-73-2

3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B2651755
CAS No.: 400863-73-2
M. Wt: 344.45
InChI Key: AWCYWCZHKGHSAL-UHFFFAOYSA-N
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Description

3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a polycyclic heteroaromatic compound featuring a fused cycloheptane-thienopyridine core, an amino group at position 3, and a thiazole-substituted carboxamide moiety. The compound’s bicyclic thiazole and tetrahydrocyclohepta[b]thieno[3,2-e]pyridine systems may enhance binding interactions with biological targets due to their planar aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name

6-amino-N-(1,3-thiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c17-12-10-8-9-4-2-1-3-5-11(9)19-15(10)23-13(12)14(21)20-16-18-6-7-22-16/h6-8H,1-5,17H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCYWCZHKGHSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide , with CAS number 626227-60-9 , belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H17F3N4OS2
  • Molecular Weight : 426.48 g/mol
  • Density : 1.499 g/cm³ (predicted)
  • pKa : 5.08 (predicted)

Antitumor Activity

Research indicates that thiazole derivatives, including compounds similar to 3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, exhibit significant antitumor properties. For example:

  • Compounds with thiazole moieties have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values as low as 1.61 µg/mL for certain thiazole derivatives against cancer cells .

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. In a study involving several thiazole derivatives:

  • One compound demonstrated complete protection in a tonic extensor phase model at specific dosages .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features:

  • Substituents : The presence of electron-donating groups (e.g., methyl groups) on the phenyl ring enhances activity.
  • Functional Groups : The amino group at the 2-position and carboxylic acid moiety at the 4-position are crucial for activity against certain targets .

Case Study 1: Anticancer Efficacy

A series of synthesized thiazole derivatives were tested against human liver carcinoma cell lines (HepG-2). The results indicated that specific compounds exhibited antiproliferative activities comparable to doxorubicin, suggesting potential therapeutic applications in oncology .

Case Study 2: Anticonvulsant Screening

In another study focusing on anticonvulsant activity, several thiazole analogues were synthesized and screened for efficacy using the pentylenetetrazole (PTZ) model. Compounds that maintained structural integrity while incorporating specific substituents showed promising results in reducing seizure frequency .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs, highlighting substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide (Target) Thiazol-2-yl C₁₈H₁₇N₅OS₂ 391.49 g/mol Hypothesized enhanced microbial inhibition (thiazole’s electron-rich nature may improve target binding) .
3-amino-N-(2-fluorophenyl) analog 2-Fluorophenyl C₁₉H₁₈FN₃OS 371.43 g/mol Fluorine’s electronegativity may increase metabolic stability and membrane permeability. No explicit bioactivity reported; structural data suggests potential kinase inhibition .
3-amino-N-(2-naphthyl) analog 2-Naphthyl C₂₃H₂₁N₃OS 387.49 g/mol Bulky naphthyl group could hinder binding in sterically constrained targets but enhance π-π stacking in hydrophobic pockets. No biological data available .
3-amino-N-(2,6-dichlorophenyl) analog 2,6-Dichlorophenyl C₁₉H₁₇Cl₂N₃OS 406.33 g/mol Chlorine substituents likely improve antibacterial potency (cf. ’s thiazolopyrimidines with halogens ). Reported antimicrobial activity in related scaffolds .

Key Observations:

Substituent Effects on Bioactivity :

  • The thiazol-2-yl group in the target compound may confer superior antimicrobial or antioxidant activity compared to phenyl/naphthyl analogs, as thiazole derivatives in exhibited moderate-to-good bioactivity .
  • Halogenated analogs (e.g., 2-fluorophenyl, 2,6-dichlorophenyl) are predicted to have enhanced metabolic stability and target affinity due to halogen-bonding interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogs in , involving coupling of preformed heterocyclic carboxylates with amines (e.g., thiazol-2-amine) under microwave irradiation for improved yields .

Research Findings and Data Gaps

  • Antimicrobial Potential: While direct data for the target compound is lacking, structurally related thiazolopyrimidines in showed MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Fluorophenyl and dichlorophenyl analogs may exhibit stronger inhibitory effects due to halogen interactions .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound’s synthesis typically involves multi-step pathways, starting with heterocyclic core formation (e.g., thiazole or pyridine rings) followed by functionalization. Key steps include:

  • Cyclization reactions to assemble the cyclohepta[b]thieno[3,2-e]pyridine core, requiring anhydrous solvents (e.g., DMF or THF) and inert atmospheres .
  • Amide coupling between the amino group and thiazol-2-yl moiety, often catalyzed by carbodiimides (e.g., EDC/HOBt) under controlled pH .
  • Temperature optimization : Exothermic steps (e.g., cyclization) require gradual heating (60–80°C) to avoid side reactions, while coupling steps may proceed at room temperature .
    Yield improvements (70–85%) are achieved by monitoring intermediates via TLC and HPLC , with purification by column chromatography using silica gel and gradient elution .

Basic: Which spectroscopic techniques are critical for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable:

  • ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 6.5–8.5 ppm), cycloheptane hydrogens (δ 1.5–3.0 ppm), and carboxamide carbonyls (δ ~165–170 ppm) .
  • IR : Validate NH₂ (3300–3500 cm⁻¹), C=O (1640–1680 cm⁻¹), and thiazole C-S bonds (600–700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns to rule out impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Core modifications : Synthesize analogs with substituted thiazoles (e.g., methyl, chloro) or altered cycloheptane ring sizes to assess impact on target binding .
  • Functional group swaps : Replace the carboxamide with sulfonamide or urea groups to probe hydrogen-bonding interactions .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests (e.g., IC₅₀ determination in cancer lines) .
    For example, analogs with bulkier substituents on the thiazole ring show reduced activity, suggesting steric hindrance disrupts target engagement .

Advanced: How should researchers resolve contradictions in reported biological data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Standardize parameters like cell passage number, serum concentration, and incubation time .
  • Compound purity : Validate batches via HPLC (>95% purity) and test for endotoxin contamination .
  • Target selectivity : Use kinase profiling panels to differentiate primary targets from off-site effects .
    For instance, conflicting cytotoxicity data may reflect differences in cell-line genetic backgrounds (e.g., p53 status) .

Advanced: What computational methods aid in predicting binding modes with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases), prioritizing poses with hydrogen bonds to the carboxamide and thiazole .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for 50–100 ns to assess stability of key residues (e.g., hinge-region interactions) .
  • Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs, correlating with experimental IC₅₀ values .

Basic: What are the compound’s stability profiles under varying storage conditions?

  • Thermal stability : Degradation occurs above 40°C; store at –20°C in amber vials to prevent photolysis .
  • Solvent compatibility : Stable in DMSO (≤6 months at –20°C) but prone to hydrolysis in aqueous buffers (pH < 5 or > 9) .
  • Analytical monitoring : Use HPLC-UV at 254 nm to track degradation products (e.g., free thiazole or cycloheptane ring-opening) .

Advanced: How can researchers optimize solubility for in vivo studies?

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>5 mg/mL) .
  • Co-solvent systems : Use 10% Cremophor EL/ethanol (1:1) for intravenous administration .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability and reduce plasma protein binding .

Advanced: What strategies mitigate synthetic challenges in scaling up multi-step pathways?

  • Intermediate characterization : Validate each step via LC-MS to identify bottlenecks (e.g., low-yield cyclization) .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., nitration) to improve safety and reproducibility .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in amide couplings .

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